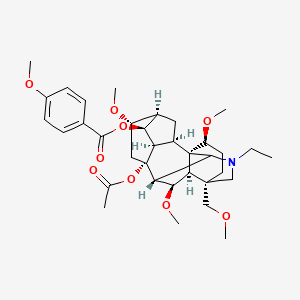

Vilmorrianine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It has a molecular formula of C35H49NO9 and a molecular weight of 627.76 g/mol . This compound is known for its complex structure and significant biological activities.

Preparation Methods

Foresaconitine is primarily isolated from the processed tubers of Aconitum carmichaeli . The isolation process involves extraction and purification techniques, typically using solvents such as methanol or ethanol

Chemical Reactions Analysis

Foresaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the alkaloid structure, leading to derivatives with different biological activities .

Scientific Research Applications

Foresaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its complex structure and potential for synthetic modifications . In biology, foresaconitine is investigated for its role as a plant metabolite and its interactions with other biological molecules . In medicine, it is explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent . Additionally, foresaconitine is used in pharmacological studies to understand its effects on various biological pathways .

Mechanism of Action

The mechanism of action of foresaconitine involves its interaction with molecular targets in the body, particularly ion channels and receptors . It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . The specific pathways involved depend on the biological context and the concentration of foresaconitine . Research has shown that foresaconitine can affect neurotransmitter release and ion channel function, contributing to its analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Foresaconitine is similar to other norditerpenoid alkaloids isolated from Aconitum species, such as aconitine, mesaconitine, and hypaconitine . These compounds share a similar core structure but differ in their specific functional groups and biological activities . Foresaconitine is unique due to its specific substitutions and the resulting biological effects . Compared to other similar compounds, foresaconitine has distinct pharmacological properties that make it a valuable subject of study in various scientific fields .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Foresaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the alkaloid structure, leading to derivatives with different biological activities .

Applications De Recherche Scientifique

Foresaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its complex structure and potential for synthetic modifications . In biology, foresaconitine is investigated for its role as a plant metabolite and its interactions with other biological molecules . In medicine, it is explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent . Additionally, foresaconitine is used in pharmacological studies to understand its effects on various biological pathways .

Mécanisme D'action

The mechanism of action of foresaconitine involves its interaction with molecular targets in the body, particularly ion channels and receptors . It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . The specific pathways involved depend on the biological context and the concentration of foresaconitine . Research has shown that foresaconitine can affect neurotransmitter release and ion channel function, contributing to its analgesic and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Foresaconitine is similar to other norditerpenoid alkaloids isolated from Aconitum species, such as aconitine, mesaconitine, and hypaconitine . These compounds share a similar core structure but differ in their specific functional groups and biological activities . Foresaconitine is unique due to its specific substitutions and the resulting biological effects . Compared to other similar compounds, foresaconitine has distinct pharmacological properties that make it a valuable subject of study in various scientific fields .

Activité Biologique

Vilmorrianine C, also known as Foresaconitine, is a norditerpenoid alkaloid primarily isolated from the processed tubers of Aconitum carmichaeli and Aconitum vilmorinianum. This compound has garnered attention due to its diverse biological activities, including analgesic, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C35H47N

- Molecular Weight : 627.76 g/mol

Biological Activities

1. Analgesic Activity

Research indicates that this compound exhibits significant analgesic effects. A study demonstrated that it effectively reduced pain responses in animal models, comparable to standard analgesics such as morphine. The mechanism involves modulation of nociceptive pathways, likely through opioid receptor interactions.

2. Anticancer Properties

this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines (e.g., colorectal and breast cancer) revealed that this compound can induce apoptosis and inhibit cell migration.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colorectal) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

3. Anti-inflammatory Effects

this compound has been shown to reduce inflammation in various models. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a robust anti-inflammatory mechanism.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Signaling Pathways : It appears to influence key signaling pathways involved in inflammation and cancer progression, including the NF-kB and MAPK pathways.

Case Study 1: Analgesic Efficacy

A randomized controlled trial assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, this compound was tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Propriétés

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27+,28+,29+,30-,31?,33+,34-,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPEIXJYAJCHL-RMQZIYKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.